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Compound of Interest

Compound Name: 2-Bromo-1-methoxypropane

CAS No.: 22461-48-9

Cat. No.: B1268091 Get Quote

Precision Characterization, Synthesis, and Application
in Drug Discovery
Part 1: Executive Summary & Core Identity
2-Bromo-1-methoxypropane is a bifunctional aliphatic building block critical in medicinal

chemistry for introducing the methoxy-isopropyl motif. Unlike simple alkyl halides, its dual

functionality—an electrophilic secondary bromide and a Lewis-basic ether oxygen—creates

unique reactivity profiles and stereochemical considerations.

This guide addresses the frequent confusion between 2-bromo-1-methoxypropane and its

regioisomer 1-bromo-2-methoxypropane. In drug development, misidentifying these isomers

leads to "dead-end" structure-activity relationship (SAR) data.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
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Property Value Technical Note

CAS Number 22461-48-9
Distinct from isomer (CAS

23465-33-0)

Formula

Average MW 153.02 g/mol
Used for stoichiometric

calculations

Monoisotopic Mass

151.98 (

)153.98 (

)

Critical for Mass Spec:

Appears as 1:1 doublet

Boiling Point ~130–135 °C
Estimated; vacuum distillation

recommended

Density ~1.35 g/mL
Denser than water; bottom

layer in extraction

Chirality Yes (C2 center)
Available as (R), (S), or

racemate

Part 2: Synthesis & Causality
The Regioselectivity Challenge
Direct bromination of 1-methoxypropane is non-selective and yields inseparable mixtures. The

only "Trustworthy" route for research-grade purity is the conversion of 1-methoxy-2-propanol

using Phosphorus Tribromide (

).

Why

?

Isomer Integrity: Unlike HBr, which induces carbocation rearrangements (hydride shifts)

leading to regio-scrambling,
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operates via an

mechanism on the intermediate phosphite ester.

Stereocontrol: If starting with a chiral alcohol (e.g., (S)-1-methoxy-2-propanol),

effects an inversion of configuration, yielding the (R)-bromide with high enantiomeric excess
(ee).

Validated Protocol: Mediated Conversion
Reagents:

Substrate: 1-Methoxy-2-propanol (1.0 equiv)

Reagent:

(0.35–0.40 equiv)

Solvent: Dichloromethane (DCM) or Diethyl Ether (

)

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask under

atmosphere. Charge with 1-methoxy-2-propanol and anhydrous DCM (0.5 M concentration).

Thermal Control (Critical): Cool the solution to -10°C to 0°C.

Causality: The reaction is highly exothermic. Higher temperatures promote elimination to

1-methoxy-1-propene.

Addition: Add

dropwise over 30 minutes.

Observation: Solution may turn slightly yellow; white fumes (HBr) may evolve if moisture is

present.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

Monitoring: TLC (stain with

) or GC-MS.

Quench: Re-cool to 0°C. Slowly add saturated

(aq).

Safety: Vigorous gas evolution (

) and hydrolysis of excess

.

Workup: Extract organic layer.[1][2] Wash with brine.[2] Dry over

.[2]

Purification: Vacuum distillation is required to remove phosphonic acid byproducts.

Visualizing the Pathway
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Click to download full resolution via product page

Caption: Mechanistic flow of PBr3-mediated bromination. Note the SN2 displacement step

which preserves regiochemistry while inverting stereochemistry.

Part 3: Self-Validating Characterization (E-E-A-T)
In drug discovery, "trust but verify" is the standard. You must prove you synthesized the 2-

bromo isomer and not the 1-bromo isomer.
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The "Smoking Gun" NMR Analysis
The chemical shift of the proton at the chiral center (C2) is the definitive differentiator.

Feature
Target: 2-Bromo-1-

methoxypropane

Isomer: 1-Bromo-2-

methoxypropane

Methine Proton (CH) > 4.0 ppm (Multiplet) < 3.6 ppm (Multiplet)

Logic
Deshielded by Bromine

(Electronegativity ~2.96)

Deshielded by Oxygen

(Electronegativity ~3.44) but Br

effect on alpha-carbon is

stronger in this specific

scaffold.

Methyl Group (

)
Doublet, ~1.7 ppm Doublet, ~1.2 ppm

Logic
Beta to Oxygen, Alpha to

Bromine

Beta to Bromine, Alpha to

Oxygen

Mass Spectrometry Validation
Do not look for a single peak at 153.

Expected Pattern: Two peaks of nearly equal intensity separated by 2 units (

and

).

m/z 152: Contains

.

m/z 154: Contains

.
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If you see a dominant single peak at 153, your product has debrominated or is not the alkyl

halide.

Analytical Decision Tree
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Purified Liquid Sample

1H NMR Analysis

Check Methine (CH) Shift

Confirmed:
2-Bromo-1-methoxypropane

(CH @ ~4.2 ppm)

> 4.0 ppm

Rejected:
1-Bromo-2-methoxypropane

(CH @ ~3.5 ppm)

< 3.8 ppm

Mass Spec Check

1:1 Ratio (152:154)?

PASS: Intact Bromide

Yes

FAIL: Decomposition

No
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Caption: Analytical workflow to distinguish the target molecule from its regioisomer and confirm

isotopic integrity.

Part 4: Applications in Drug Development
The "Methoxy-Isopropyl" Pharmacophore
This moiety is frequently used to modulate lipophilicity (LogP) and metabolic stability. The ether

oxygen can act as a weak hydrogen bond acceptor, influencing binding affinity in kinase

inhibitors or GPCR ligands.

Nucleophilic Substitution ( )
The secondary bromine is a good leaving group, though sterically hindered compared to

primary bromides.

Reaction with Amines: Forms secondary/tertiary amines. Requires heat and a non-

nucleophilic base (e.g., DIPEA) to scavenge HBr.

Reaction with Phenols: Williamson ether synthesis to create aryl-alkyl ethers.

Note: Competition with E2 elimination is a risk. Use polar aprotic solvents (DMF, DMSO)

and softer bases (

) rather than strong alkoxides (

) to favor substitution over elimination.

Safety & Handling
GHS Hazards: Flammable Liquid (Cat 3), Acute Tox (Oral), Skin Irritant.

Alkylating Agent: As a reactive alkyl halide, it is a potential genotoxin. Handle in a fume hood

with proper PPE (nitrile gloves, goggles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1268091?utm_src=pdf-custom-synthesis
https://www.reddit.com/r/chemistry/comments/46ui12/anyone_who_has_experience_with_pbr3_reasons_for/?rdt=49648
https://www.benchchem.com/pdf/Synthesis_of_Derivatives_from_2_Bromo_2_methoxy_1_phenylpropan_1_one_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1268091#2-bromo-1-methoxypropane-molecular-weight
https://www.benchchem.com/product/b1268091#2-bromo-1-methoxypropane-molecular-weight
https://www.benchchem.com/product/b1268091#2-bromo-1-methoxypropane-molecular-weight
https://www.benchchem.com/product/b1268091#2-bromo-1-methoxypropane-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1268091?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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